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Compound of Interest

Compound Name: Vilazodone

Cat. No.: B1662482

Technical Support Center: Vilazodone Drug
Interaction Studies

Welcome to the technical support center for researchers, scientists, and drug development
professionals. This resource provides detailed information on vilazodone drug interaction
studies, with a specific focus on the influence of CYP3A4 inhibitors and inducers.

Frequently Asked Questions (FAQSs)

Q1: What is the primary metabolic pathway for vilazodone and why are CYP3A4 interactions a
concern?

Vilazodone is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor
contributions from CYP2C19 and CYP2D6.[1][2][3] Non-CYP-mediated pathways also play a
role in its metabolism.[4] Because CYP3A4 is the main pathway, co-administration of drugs that
strongly inhibit or induce this enzyme can significantly alter vilazodone plasma concentrations,
potentially impacting its efficacy and safety profile.[4]

Q2: What is the effect of a strong CYP3A4 inhibitor on the pharmacokinetics of vilazodone?

Co-administration of vilazodone with a strong CYP3A4 inhibitor, such as ketoconazole, leads
to a significant increase in vilazodone plasma concentrations. Clinical studies have shown that
ketoconazole can increase the mean vilazodone Area Under the Curve (AUC), a measure of
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total drug exposure, by approximately 42% to 51%.[4] This increased exposure can elevate the
risk of adverse effects.[1]

Q3: What is the recommended dose adjustment for vilazodone when co-administered with a
strong CYP3A4 inhibitor?

When vilazodone is used concurrently with a strong CYP3A4 inhibitor like ketoconazole, it is
recommended to reduce the vilazodone dosage. The manufacturer suggests a dosage
reduction to 20 mg per day.[1][2][5] For moderate CYP3A4 inhibitors, such as erythromycin, a
dose reduction to 20 mg daily may be considered if the patient experiences intolerable side
effects.[1][2]

Q4: What is the effect of a strong CYP3A4 inducer on the pharmacokinetics of vilazodone?

The co-administration of vilazodone with a strong CYP3A4 inducer, such as carbamazepine,
can significantly decrease vilazodone plasma concentrations.[4][6] A clinical study
demonstrated that carbamazepine decreased the mean steady-state vilazodone exposure by
approximately 45%.[4] This reduction in exposure could potentially diminish the therapeutic
effectiveness of vilazodone.[7]

Q5: What is the recommended dose adjustment for vilazodone when co-administered with a
strong CYP3A4 inducer?

When vilazodone is given in combination with strong CYP3A4 inducers, an increase in the
vilazodone dosage may be necessary to maintain its efficacy. It has been suggested that the
vilazodone dosage could be increased up to a maximum of 80 mg per day in such scenarios.

[4]

Troubleshooting Guide

Problem: Inconsistent or unexpected vilazodone plasma concentrations in a clinical study
involving potential CYP3A4 inhibitors/inducers.

Possible Causes & Solutions:

o Concomitant Medications: The subject may be taking other medications, over-the-counter
drugs, or supplements (e.g., St. John's wort) that affect CYP3A4 activity.
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o Troubleshooting Step: Obtain a complete and thorough medication history from the
subject.

o Dietary Factors: Consumption of certain foods, like grapefruit juice, can inhibit CYP3A4.[8]

o Troubleshooting Step: Advise subjects to avoid grapefruit and its juice during the study.
Ensure subjects are taking vilazodone with food to ensure consistent bioavailability, as
food can increase its absorption significantly.[5]

o Genetic Polymorphisms: Variations in CYP enzyme genes could affect drug metabolism.

o Troubleshooting Step: Consider pharmacogenetic testing for CYP3A4, CYP2C19, and
CYP2D6 if clinically warranted.

e Non-adherence: The subject may not be adhering to the prescribed dosing regimen.
o Troubleshooting Step: Implement adherence monitoring strategies.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters from clinical drug interaction
studies with vilazodone.

Table 1: Effect of a Strong CYP3A4 Inhibitor (Ketoconazole) on Vilazodone Pharmacokinetics

Study Phase Vilazodone Dose Ketoconazole Dose Key Finding

Mean vilazodone AUC

Part 1 Single 5 mg dose 200 mg once daily )
increased by 42%[4]

Mean vilazodone AUC

Part 2 Single 10 mg dose 200 mg once daily '
increased by 51%[4]

Table 2: Effect of a Strong CYP3A4 Inducer (Carbamazepine) on Vilazodone
Pharmacokinetics
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Carbamazepine

Study Phase Vilazodone Dose Key Finding
Dose
Mean steady-state
) 40 mg once daily Extended-release vilazodone exposure
Multiple-dose
(steady-state) (steady-state) (AUC) decreased by

~45%[4]

Experimental Protocols & Workflows

Study 1: CYP3A4 Inhibition with Ketoconazole

This study was conducted in two parts with healthy adult volunteers to evaluate the effect of the
strong CYP3A4 inhibitor ketoconazole on the pharmacokinetics of a single dose of vilazodone.

[4]

o Part 1: An open-label pharmacokinetic assessment of a single 5 mg vilazodone dose
administered with and without multiple doses of ketoconazole.[4]

e Part 2: Arandomized, double-blind, placebo-controlled, crossover study comparing the
pharmacokinetics of a single 10 mg dose of vilazodone when co-administered with
ketoconazole versus placebo.[4]

o Primary Pharmacokinetic Parameters: AUC (Area Under the Curve) and Cmax (Maximum
Concentration).[4]
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Caption: Workflow for CYP3A4 Inhibition Study.

Study 2: CYP3A4 Induction with Carbamazepine

Click to download full resolution via product page

This was an open-label, multiple-dose, single-sequence study in healthy adult volunteers to

evaluate the effect of the strong CYP3A4 inducer carbamazepine at steady-state on the

pharmacokinetics of steady-state vilazodone.[4]

e Dosing: Subjects received vilazodone 40 mg once daily to reach steady-state. They were

then co-administered an extended-release formulation of carbamazepine until it also reached

steady-state.[4]

e Primary Pharmacokinetic Parameters: AUC and Cmax for vilazodone at steady-state.[4]
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CYP3A4 Induction Study Workflow
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Caption: Workflow for CYP3A4 Induction Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6009245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6009245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3278186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3278186/
https://go.drugbank.com/drugs/DB06684
https://pubmed.ncbi.nlm.nih.gov/25236915/
https://pubmed.ncbi.nlm.nih.gov/25236915/
https://www.drugs.com/drug-interactions/ketoconazole-with-vilazodone-1412-0-3296-0.html?professional=1
https://www.drugs.com/drug-interactions/carbamazepine-with-vilazodone-497-0-3296-0.html
https://www.avancepsychiatry.com/wp-content/uploads/2022/01/2013.-A-review-of-current-evidence-for-vilazodone-in-major-depressive-disorder.pdf
https://www.goodrx.com/viibryd/interactions
https://www.benchchem.com/product/b1662482#vilazodone-drug-interaction-studies-with-cyp3a4-inhibitors-inducers
https://www.benchchem.com/product/b1662482#vilazodone-drug-interaction-studies-with-cyp3a4-inhibitors-inducers
https://www.benchchem.com/product/b1662482#vilazodone-drug-interaction-studies-with-cyp3a4-inhibitors-inducers
https://www.benchchem.com/product/b1662482#vilazodone-drug-interaction-studies-with-cyp3a4-inhibitors-inducers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662482?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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